Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-8(5-6-11-9)7-3-4-7/h5-7,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKRDQDLLBXZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclopropylation of Pyrrole Esters
One efficient approach involves the copper-catalyzed coupling of pyrrole derivatives with cyclopropyl boronic acid:
- Starting from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, copper(II) acetate catalyzes the coupling with cyclopropyl boronic acid to selectively introduce the cyclopropyl group at the 3-position of the pyrrole ring.
- This method is performed in DMSO under mild conditions and results in high yields of the cyclopropyl-substituted pyrrole ester.
- The reaction is followed by purification steps such as extraction and chromatography to isolate the desired compound.
This method was demonstrated in the synthesis of N-substituted pyrrole derivatives and can be adapted for ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate synthesis.
One-Pot Catalytic Cyclopropanation Using Ethyl Diazoacetate
Another advanced method involves a one-pot catalytic process:
- The reaction begins with an aldehyde precursor that undergoes copper(I)-catalyzed cyclopropanation with ethyl diazoacetate.
- The process uses CuI and triphenylphosphine in dichloromethane under argon atmosphere.
- After initial reaction and cooling, palladium catalysts and diazomethane are introduced to complete the cyclopropane ring formation.
- The reaction progress is monitored by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy.
- The crude product is purified by standard techniques such as column chromatography.
This method allows for efficient construction of cyclopropyl-substituted pyrrole esters with good control over stereochemistry and purity.
Knorr-Type Pyrrole Synthesis with Subsequent Functionalization
The classical Knorr synthesis route can be modified for preparing 2-carboxylate pyrroles:
- Starting from aliphatic precursors, the pyrrole ring is formed via condensation reactions involving β-ketoesters and amines.
- Subsequent alkylation or cross-coupling reactions introduce the cyclopropyl group at the 3-position.
- The carboxylate ester at the 2-position is introduced or preserved during these steps.
- Modifications include the use of sodium carbonate as a base to optimize yields and minimize by-products.
- This method often requires purification by recrystallization or chromatography.
While this method is more classical, it is still relevant for synthesizing this compound and related derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Copper-Catalyzed Coupling | Cu(OAc)2, cyclopropyl boronic acid, DMSO | Mild conditions, selective cyclopropylation | ~85-95 | Suitable for N-substituted pyrroles |
| One-Pot Cu/Pd Catalytic Cyclopropanation | CuI, PPh3, ethyl diazoacetate, Pd2(dba)3, diazomethane, DCM | Efficient, stereoselective, one-pot | 70-90 | Requires inert atmosphere and careful monitoring |
| Modified Knorr Synthesis | β-Ketoesters, amines, Na2CO3 | Classical, scalable | 30-60 | Produces some by-products, requires purification |
Detailed Research Findings and Notes
- The copper-catalyzed coupling method is highly efficient for introducing cyclopropyl groups on pyrrole rings and is adaptable to various N-substituted pyrroles, giving high yields and purity.
- The one-pot catalytic cyclopropanation method offers a streamlined synthetic route that minimizes intermediate isolation steps and allows for fine control over product stereochemistry. It employs organometallic catalysts and diazo compounds, which require careful handling but provide excellent results.
- The Knorr-type synthesis remains a foundational approach for pyrrole ring construction but typically requires additional steps for selective substitution and esterification. Optimization of reaction conditions, such as base choice, can improve yields and reduce side products.
- Purification techniques commonly used across methods include recrystallization, silica gel chromatography, and extraction protocols to ensure the isolation of pure this compound.
- Analytical methods such as 1H NMR, 13C NMR, GC-MS, and HRMS are routinely employed to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate features a five-membered pyrrole ring with a cyclopropyl group at the 3-position and an ethyl ester at the 2-position. The unique cyclopropyl substitution enhances its chemical reactivity and biological activity, making it a compound of interest for drug development and other applications.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit antimicrobial properties. For example, studies have shown that pyrrole-based compounds can effectively inhibit the growth of drug-resistant bacteria, making them promising candidates for new antibiotic therapies .
Enzyme Inhibition
this compound has been studied for its ability to modulate enzyme activities through competitive inhibition or allosteric modulation. Such interactions may lead to the development of novel therapeutic agents targeting specific enzymes involved in disease pathways.
Case Study: Anti-Tuberculosis Activity
A related study on pyrrole derivatives revealed that modifications to the pyrrole structure significantly enhanced anti-tuberculosis activity. Compounds designed with structural similarities to this compound showed potent activity against Mycobacterium tuberculosis, suggesting that this class of compounds could be further explored for treating resistant strains .
Agrochemical Applications
The unique structural properties of this compound also lend themselves to potential uses in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides that target specific plant pests or diseases without harming beneficial organisms.
Organic Synthesis
This compound can serve as an intermediate in organic synthesis processes. Its reactive functional groups allow it to participate in various chemical reactions, including cyclization and coupling reactions, facilitating the synthesis of more complex organic molecules.
Comparative Analysis of Related Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate | Contains an amino group instead of an ester | Potentially different biological activity |
| Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | Contains a methyl group instead of cyclopropane | Lacks steric effects from cyclopropane |
| Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | Contains a phenyl group instead of cyclopropane | Offers different electronic properties |
This table illustrates how the presence of the cyclopropane ring in this compound contributes to its distinct steric and electronic characteristics, enhancing its stability and specificity as a bioactive molecule.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The cyclopropyl group and pyrrole ring contribute to its binding affinity and specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Ethyl 3-[2-(ethoxycarbonyl)ethyl]-5-methyl-1H-pyrrole-2-carboxylate has a higher molecular weight (253.30) due to the extended alkyl chain, which may reduce solubility but improve binding affinity in hydrophobic pockets .
- The benzimidazole derivative (CAS unspecified) exhibits significantly higher molecular weight (403.48) and aromaticity, suggesting distinct applications in kinase inhibition or DNA intercalation .
Biological Activity
Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its biochemical interactions, cellular effects, and applications in medicinal chemistry.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS Number : 1123725-69-8
- Purity : Typically ≥95% in commercial preparations .
Biochemical Activity
This compound has been studied for various biological activities, including:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, suggesting potential applications as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
2. Anti-inflammatory Effects
Preliminary investigations have shown that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.
3. Interaction with Enzymes
The compound interacts with various enzymes, notably pyrrole-2-carboxylate decarboxylase. This interaction can modulate enzyme activity, influencing metabolic pathways associated with pyrrole metabolism. Such interactions highlight its potential role as a pharmacological agent targeting specific enzymatic functions.
Cellular Effects
This compound influences cellular processes such as:
1. Cell Signaling Pathways
Studies have shown that this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles in various cell lines. For instance, it has been noted to affect the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
2. Cytotoxicity
In cytotoxicity assays, this compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent .
Research Findings and Case Studies
Several research studies have explored the biological activity of this compound:
The biological effects of this compound are primarily mediated through:
- Enzyme Inhibition : Binding to specific enzymes alters their activity.
- Cell Signaling Modulation : Influencing pathways such as MAPK/ERK affects cellular responses.
These mechanisms underline the compound's potential utility in drug development.
Q & A
Q. What challenges arise in scaling up multi-step syntheses, and how are they addressed?
- Issue: Poor solubility of intermediates (e.g., trichloromethyl ketones).
- Solution: Use polar aprotic solvents (e.g., DMSO) and flow chemistry for continuous processing .
Methodological Tables
Table 1: Key Spectral Data for this compound Derivatives
| Derivative | H NMR (δ, ppm) | ESIMS (m/z) | Yield (%) |
|---|---|---|---|
| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 6.32 (s, 1H), 4.27 (q, 2H), 2.22 (s, 3H) | 309.3 | 45 |
| Ethyl 4-(5-methoxyisoquinoline-8-carbonyl) | 7.55–7.53 (m, 2H), 3.90 (t, 2H) | 339.3 | 40 |
| Ethyl 3-(2-hydroxyethyl)-5-phenyl | 6.46 (d, J=2.8 Hz), 3.10 (t, J=6.4 Hz) | 260.1292 | 48 |
Table 2: Crystallographic Refinement Parameters
| Parameter | Value |
|---|---|
| R-factor | <0.06 |
| C–C bond precision | ≤0.005 Å |
| Data-to-parameter ratio | 13.6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
